molecular formula C24H22FN3O5 B11557873 4-fluoro-N-(2-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-fluoro-N-(2-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11557873
M. Wt: 451.4 g/mol
InChI Key: SHQBWYWGSMHYCB-VULFUBBASA-N
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Description

4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are typically formed by the condensation reaction between an aldehyde and a primary or secondary amine, resulting in the formation of an imine or azomethine group (–C=N–).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 4-fluorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.

    Medicine: Explored for its antimicrobial, antitubercular, and anticancer activities.

    Industry: Utilized in the development of nonlinear optical materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

4-FLUORO-N-(2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of nonlinear optical materials and as a potential therapeutic agent.

Properties

Molecular Formula

C24H22FN3O5

Molecular Weight

451.4 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22FN3O5/c1-31-20-12-15(13-21(32-2)22(20)33-3)14-26-28-24(30)18-6-4-5-7-19(18)27-23(29)16-8-10-17(25)11-9-16/h4-14H,1-3H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

SHQBWYWGSMHYCB-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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